molecular formula C17H20N2O2 B13802263 beta-4-Aminobenzoyloxy-beta-phenylethyl dimethylamine CAS No. 67031-48-5

beta-4-Aminobenzoyloxy-beta-phenylethyl dimethylamine

Cat. No.: B13802263
CAS No.: 67031-48-5
M. Wt: 284.35 g/mol
InChI Key: CEKOPAVBIKRJKH-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1-phenylethyl=p-aminobenzoate is a chemical compound that belongs to the class of esters It is known for its unique structure, which combines a dimethylamino group, a phenylethyl group, and a p-aminobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1-phenylethyl=p-aminobenzoate typically involves the esterification of p-aminobenzoic acid with 2-(dimethylamino)-1-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of 2-(Dimethylamino)-1-phenylethyl=p-aminobenzoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1-phenylethyl=p-aminobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products

    Oxidation: N-oxides of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Substituted derivatives at the dimethylamino group.

Scientific Research Applications

2-(Dimethylamino)-1-phenylethyl=p-aminobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as an anesthetic or analgesic.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-1-phenylethyl=p-aminobenzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl benzoate
  • 2-(Dimethylamino)ethyl p-aminobenzoate
  • 2-(Dimethylamino)-1-phenylethyl benzoate

Uniqueness

2-(Dimethylamino)-1-phenylethyl=p-aminobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

67031-48-5

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

[2-(dimethylamino)-1-phenylethyl] 4-aminobenzoate

InChI

InChI=1S/C17H20N2O2/c1-19(2)12-16(13-6-4-3-5-7-13)21-17(20)14-8-10-15(18)11-9-14/h3-11,16H,12,18H2,1-2H3

InChI Key

CEKOPAVBIKRJKH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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